1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid

Overview

Description

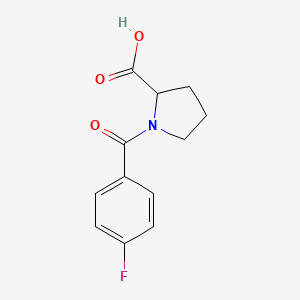

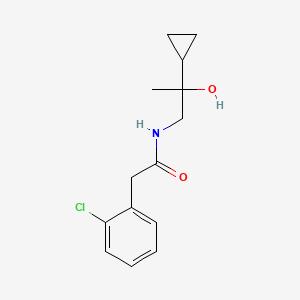

1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12FNO3 . It has a molecular weight of 237.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is 1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The melting point of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is predicted to be 144.15°C, and its boiling point is approximately 441.6°C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.58 .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Studies have shown that aromatic carboxylic acid derivatives are key in developing new Metal-Organic Frameworks (MOFs) with specific functionalities. These frameworks exhibit diverse structures and have applications in gas storage, separation, and catalysis. For example, Co(II)-based MOFs constructed using symmetrical aromatic carboxylic acid ligands demonstrate selective adsorption for C2H2 and CO2 over CH4, which could be crucial for environmental and energy-related applications (Sun et al., 2021).

Hydrogen Bonding in Crystal Engineering

The role of fluorobenzoyl derivatives in forming hydrogen bonds has been explored to stabilize complex crystal structures. These interactions are fundamental in designing new materials with desirable physical properties, such as improved stability and performance in various industrial applications. Studies on compounds like Bis(μ-2-fluorobenzoato-κ2 O:O') showcase the importance of these interactions in developing three-dimensional networks for potential use in pharmaceuticals and materials science (Hökelek et al., 2009).

Antibacterial Agents

Derivatives of pyrrolidine-2-carboxylic acid, including those modified with fluorobenzoyl groups, have been evaluated for their antibacterial activity. These compounds offer a promising avenue for developing new antibiotics capable of combating resistant bacterial strains. The synthesis and biological evaluation of novel compounds carrying the pyrrolidine moiety have shown significant in vitro activity against various Gram-positive isolates, presenting a potential pathway for new therapeutic agents (Asahina et al., 2008).

Organic Electronics

The modification of organic semiconductors and conductive polymers with fluorobenzoyl derivatives has been explored to enhance the material properties of organic electronics. These modifications can lead to significant improvements in conductivity, stability, and overall device performance, indicating the potential for advanced applications in solar cells, LEDs, and other electronic devices (Tan et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUZWGRJHXDJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)

![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)

![(Z)-1-(4-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801871.png)

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)

![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)

![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)

![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2801886.png)